Cas no 1256629-14-7 ((R)-a-Amino-2-naphthalenebutanoic acid)

(R)-a-Amino-2-naphthalenebutanoic acid 化学的及び物理的性質
名前と識別子
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- (R)-a-Amino-2-naphthalenebutanoic acid
- (2R)-2-amino-2-(naphthalen-1-yl)butanoic acid
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- MDL: MFCD07372469
- インチ: 1S/C14H15NO2/c15-13(14(16)17)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9,13H,6,8,15H2,(H,16,17)/t13-/m1/s1
- InChIKey: DLEUTYGDMYCFQF-CYBMUJFWSA-N
- ほほえんだ: C1=C2C(C=CC=C2)=CC=C1CC[C@@H](N)C(O)=O
(R)-a-Amino-2-naphthalenebutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | P42036-250MG |
(R)-a-Amino-2-naphthalenebutanoic acid |
1256629-14-7 | 95% | 250MG |
$520 | 2023-09-15 | |
A2B Chem LLC | AZ95445-500mg |
(R)-a-Amino-2-naphthalenebutanoic acid |
1256629-14-7 | 97% | 500mg |
$736.00 | 2024-04-20 | |
Aaron | AR01JNI9-1g |
(R)-A-AMINO-2-NAPHTHALENEBUTANOIC ACID |
1256629-14-7 | 97% | 1g |
$838.00 | 2025-02-11 | |
Aaron | AR01JNI9-500mg |
(R)-A-AMINO-2-NAPHTHALENEBUTANOIC ACID |
1256629-14-7 | 97% | 500mg |
$561.00 | 2025-02-11 | |
Advanced ChemBlocks | P42036-1G |
(R)-a-Amino-2-naphthalenebutanoic acid |
1256629-14-7 | 95% | 1G |
$1,185 | 2023-09-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00794864-1g |
(R)-a-Amino-2-naphthalenebutanoic acid |
1256629-14-7 | 95% | 1g |
¥9750.0 | 2023-04-04 | |
1PlusChem | 1P01JN9X-1g |
(R)-a-Amino-2-naphthalenebutanoic acid |
1256629-14-7 | 95% | 1g |
$1573.00 | 2024-07-09 | |
1PlusChem | 1P01JN9X-250mg |
(R)-a-Amino-2-naphthalenebutanoic acid |
1256629-14-7 | 95% | 250mg |
$716.00 | 2024-07-09 | |
A2B Chem LLC | AZ95445-100mg |
(R)-a-Amino-2-naphthalenebutanoic acid |
1256629-14-7 | 95% | 100mg |
$352.00 | 2024-04-20 | |
A2B Chem LLC | AZ95445-1g |
(R)-a-Amino-2-naphthalenebutanoic acid |
1256629-14-7 | 97% | 1g |
$1081.00 | 2024-04-20 |
(R)-a-Amino-2-naphthalenebutanoic acid 関連文献
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
(R)-a-Amino-2-naphthalenebutanoic acidに関する追加情報
Introduction to (R)-α-Amino-2-naphthalenebutanoic Acid (CAS No. 1256629-14-7)
(R)-α-Amino-2-naphthalenebutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1256629-14-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, belonging to the class of amino acids with an aromatic side chain, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.
The molecular structure of (R)-α-Amino-2-naphthalenebutanoic acid consists of a naphthalene ring substituted at the 2-position with a butanoic acid moiety, linked to an amino group at the α-position. This configuration imparts distinct physicochemical properties, including solubility characteristics and reactivity patterns, which are crucial for its utility in drug design and synthesis. The (R) configuration denotes the stereochemical orientation of the chiral center, which is a critical factor in determining the biological activity of derivatives derived from this compound.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring aromatic amino acid structures. Studies have indicated that derivatives of (R)-α-Amino-2-naphthalenebutanoic acid may exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for developing novel therapeutic agents. For instance, modifications to the naphthalene ring or the butanoic acid side chain have been investigated for their potential to modulate biological pathways associated with inflammation, neurodegeneration, and metabolic disorders.
One of the most compelling aspects of (R)-α-Amino-2-naphthalenebutanoic acid is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates. The ability to introduce diverse functional groups while maintaining the core naphthalenebutanoic scaffold allows for the exploration of a wide range of biological activities.
The synthesis of (R)-α-Amino-2-naphthalenebutanoic acid presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step sequences that require careful optimization to achieve high yields and enantiomeric purity. However, advances in catalytic asymmetric synthesis have provided more efficient routes to this compound, enabling its production on scales suitable for industrial applications. These advancements are particularly important for pharmaceutical manufacturers who rely on cost-effective and sustainable synthetic pathways.
From a biochemical perspective, (R)-α-Amino-2-naphthalenebutanoic acid has been studied for its potential role in modulating enzyme activity and protein-protein interactions. Its aromatic side chain can engage in π-stacking interactions with biological targets, while its amino group provides opportunities for further derivatization into peptidomimetics or other bioactive molecules. Such interactions are fundamental to understanding how small molecules influence cellular processes and may lead to the development of targeted therapies.
The growing body of research on derivatives of (R)-α-Amino-2-naphthalenebutanoic acid underscores its significance as a pharmacophore in medicinal chemistry. For example, studies have explored its potential as an inhibitor of metalloproteinases, which are enzymes implicated in various diseases including cancer and cardiovascular disorders. By designing analogs with enhanced binding affinity and selectivity, researchers aim to develop drugs that can effectively interfere with pathological processes without causing undue side effects.
In addition to its therapeutic applications, (R)-α-Amino-2-naphthalenebutanoic acid has found utility in materials science and biotechnology. Its unique structural features make it a valuable precursor for synthesizing polymers with specialized properties, such as liquid crystals or conductive materials. Furthermore, its ability to serve as a chiral building block has implications for developing enantioselective catalysts that can be used in green chemistry initiatives.
The future prospects for (R)-α-Amino-2-naphthalenebutanoic acid are promising, driven by ongoing research efforts aimed at uncovering new applications and optimizing synthetic methodologies. As computational chemistry tools become more sophisticated, virtual screening approaches can be employed to identify novel derivatives with enhanced biological activity. This interdisciplinary approach combines experimental expertise with computational modeling to accelerate the discovery process.
In conclusion, (R)-α-Amino-2-naphthalenebutanoic acid (CAS No. 1256629-14-7) represents a fascinating compound with diverse applications across multiple scientific domains. Its unique structural features and functional versatility make it an indispensable tool for researchers seeking to develop innovative solutions in pharmaceuticals, materials science, and biotechnology. As our understanding of its properties continues to expand, so too will its role as a key intermediate in advancing scientific knowledge and technological innovation.
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